N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
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Overview
Description
N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an indazole moiety fused with a pyrazolo[5,1-b][1,3]oxazine ring system, making it a valuable subject for research in medicinal chemistry and pharmacology.
Scientific Research Applications
N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, including phosphoinositide 3-kinase δ , CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
Indazole-containing compounds generally work by inhibiting, regulating, or modulating their targets . This can lead to changes in the activity of the target proteins, ultimately affecting the cellular processes they are involved in.
Biochemical Pathways
For instance, inhibition of phosphoinositide 3-kinase δ could affect the PI3K/Akt signaling pathway, which is involved in cell survival and growth .
Pharmacokinetics
Imidazole, a structural motif present in the compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes, followed by further functionalization to introduce the oxazine ring. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable processes, and employing cost-effective reagents and catalysts. Industrial synthesis may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indazole and oxazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxamide: Shares the indazole core but lacks the oxazine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar fused ring systems but different heterocyclic components.
Benzoxazine derivatives: Contain the oxazine ring but different substituents.
Uniqueness
N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is unique due to its specific combination of indazole and oxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(12-7-13-19(18-12)4-1-5-21-13)16-10-3-2-9-8-15-17-11(9)6-10/h2-3,6-8H,1,4-5H2,(H,15,17)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHROXNXWODBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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